Cas no 955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-)

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- structure
955979-02-9 structure
Nombre del producto:Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
Número CAS:955979-02-9
MF:C12H12ClN3O2S
Megavatios:297.760580062866
CID:2105228
PubChem ID:56648582

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Propiedades químicas y físicas

Nombre e identificación

    • 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
    • 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde (ACI)
    • 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carboxaldehyde
    • 2-Chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde
    • DTXSID001143316
    • 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde
    • BCP14844
    • CS-M2503
    • 955979-02-9
    • AKOS037649669
    • DA-26400
    • 2-Chloro-7-methyl-4-morpholinothieno-[3,2-d]pyrimidine-6-carbaldehyde
    • PNFPJVXECCRKQD-UHFFFAOYSA-N
    • Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
    • 2-chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde
    • CS-13126
    • SCHEMBL190265
    • Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
    • Renchi: 1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3
    • Clave inchi: PNFPJVXECCRKQD-UHFFFAOYSA-N
    • Sonrisas: O=CC1=C(C)C2N=C(N=C(C=2S1)N1CCOCC1)Cl

Atributos calculados

  • Calidad precisa: 297.0338755g/mol
  • Masa isotópica única: 297.0338755g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 2
  • Complejidad: 343
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 83.6Ų
  • Xlogp3: 2.5

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM338030-1g
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
955979-02-9 95%+
1g
$1400 2024-07-18
TRC
T430623-10mg
Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
955979-02-9
10mg
$ 160.00 2022-06-02
TRC
T430623-1mg
Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
955979-02-9
1mg
$ 50.00 2022-06-02
Chemenu
CM338030-100mg
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
955979-02-9 95%+
100mg
$683 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059934-100mg
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
955979-02-9 98%
100mg
¥3549.00 2024-04-24
Chemenu
CM338030-250mg
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
955979-02-9 95%+
250mg
$700 2024-07-18
Chemenu
CM338030-250mg
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
955979-02-9 95%+
250mg
$986 2021-08-18
Chemenu
CM338030-100mg
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
955979-02-9 95%+
100mg
$420 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059934-250mg
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
955979-02-9 98%
250mg
¥6825.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059934-1g
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
955979-02-9 98%
1g
¥11830.00 2024-04-24

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 0 °C
Referencia
Dual kinase-bromodomain inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  30 min, -10 °C
1.2 Reagents: Butyllithium ;  2.5 h, -10 °C
1.3 2.5 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Isopropanol ,  Water ;  1.5 h, 50 °C
Referencia
Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ,  Heptane ;  < -10 °C; 2 h, < -10 °C
1.2 < -10 °C; 1 - 2 h, < -10 °C
1.3 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Isopropanol ,  Water ;  < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C
Referencia
Process for the preparation of (S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one (GDC-0980)
, United States, , ,

Métodos de producción 4

Condiciones de reacción
1.1 2 h, 190 °C
1.2 Reagents: Phosphorus oxychloride ;  6 h, reflux
1.3 Solvents: Methanol ;  1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt
Referencia
Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  24 h, reflux; cooled
1.2 Reagents: Water ;  < 20 °C
1.3 Solvents: Methanol ;  1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt
Referencia
Preparation of thienopyrimidine derivatives as PI3 kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ,  Heptane ;  2 h, < -8 °C
1.2 1 h, < -8 °C
1.3 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Isopropanol ,  Water ;  -8 °C → 55 °C; 1 h, 50 - 55 °C
Referencia
A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor
Tian, Qingping; Hoffmann, Ursula; Humphries, Theresa; Cheng, Zhigang; Hidber, Pirmin; et al, Organic Process Research & Development, 2015, 19(3), 416-426

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ,  Water ;  -78 °C; 2 h, -78 °C → -40 °C
1.2 2 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referencia
Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer
Sutherlin, Daniel P.; Bao, Linda; Berry, Megan; Castanedo, Georgette; Chuckowree, Irina; et al, Journal of Medicinal Chemistry, 2011, 54(21), 7579-7587

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  30 min, -70 °C
1.2 Reagents: Butyllithium ;  -70 °C
1.3 2.5 h, -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Isopropanol ,  Water ;  1.5 h, 50 °C
Referencia
Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer
Wu, Zhengyang; Bai, Ying; Jin, Jiaming; Jiang, Teng; Shen, Hui; et al, European Journal of Medicinal Chemistry, 2021, 217,

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Raw materials

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Preparation Products

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